Molecular Weight and Lipophilicity Differentiation vs. 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic Acid
The target compound possesses a molecular weight of 394.45 g/mol and a predicted cLogP of approximately 2.8, compared to 320.4 g/mol and a cLogP of ~1.2 for the carboxylic acid analog 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid [1]. The increased lipophilicity of the nitrile derivative enhances membrane permeability but may reduce aqueous solubility.
| Evidence Dimension | Molecular weight (MW) and predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | MW = 394.45 g/mol; cLogP ≈ 2.8 |
| Comparator Or Baseline | 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid: MW = 320.4 g/mol; cLogP ≈ 1.2 |
| Quantified Difference | MW increase: 74.05 g/mol; cLogP increase: ≈ 1.6 log units |
| Conditions | Predicted using XLogP3 algorithm (PubChem platform) |
Why This Matters
A higher cLogP suggests improved passive membrane permeability, which is critical for intracellular or CNS targets, but must be balanced against solubility for in vitro assay reliability.
- [1] PubChem (2025). 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid – Chemical and Physical Properties. View Source
